4-Chloromethylstilbene
Overview
Description
4-Chloromethylstilbene is a compound with significant interest in the field of organic chemistry due to its potential applications in material science, particularly for its nonlinear optical properties. The interest in this compound arises from its structural characteristics, which allow for various chemical modifications and applications in creating advanced materials.
Synthesis Analysis
4-Chloro 4-nitrostilbene (CONS), a derivative of 4-Chloromethylstilbene, can be synthesized using a slow evaporation method with ethyl methyl ketone (EMK) as a solvent. This process yields good optical quality single crystals, crucial for further applications in nonlinear optical materials (Dinakaran & Kalainathan, 2013).
Molecular Structure Analysis
The molecular structure of 4-Chloromethylstilbene derivatives, such as CONS, has been determined through single crystal X-ray diffraction, revealing a monoclinic crystal system with a noncentrosymmetric space group P21. This structural feature is pivotal for the material's nonlinear optical properties (Dinakaran & Kalainathan, 2013).
Chemical Reactions and Properties
4-Chloromethylstilbene undergoes various chemical reactions, including photolysis to generate the 4-aminophenyl cation, indicating its reactive nature and potential for forming complex compounds. The reactivity towards electron-deficient acetylenes under mild conditions produces 4-aryl-2-(trichloromethyl)pyrimidines, showcasing its versatility in chemical reactions (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of 4-Chloromethylstilbene derivatives, such as thermal behavior, are crucial for their application. For instance, CONS demonstrates a melting point at 188.66 °C, indicating its stability under high temperatures, which is essential for material processing and application (Dinakaran & Kalainathan, 2013).
Chemical Properties Analysis
The chemical properties, including UV-Vis absorption spectrum and FTIR analysis of 4-Chloromethylstilbene derivatives, show distinct characteristics. For example, CONS has a cut-off wavelength of 380 nm, and its structure and functional groups are confirmed through FTIR and proton NMR spectroscopic analyses. These properties are fundamental for understanding the material's behavior and potential applications in optical materials (Dinakaran & Kalainathan, 2013).
Scientific Research Applications
Stilbenes and their derivatives have gained remarkable significance in pharmaceutical as well as material chemistry . They have a diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
The synthesis of stilbene scaffold and related structures has been covered in various research over the last 30 years . Stilbene intermediates are used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .
As for 4-Chloromethylstilbene specifically, it is predominantly trans and has the linear formula C6H5CH=CHC6H4CH2Cl . It’s used as an organic building block in chemical synthesis .
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Chemical Synthesis
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Pharmaceutical Applications
- Stilbenes, the family of compounds to which 4-Chloromethylstilbene belongs, have a diverse spectrum of biological applications. These include anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti-herpes simplex virus, and tyrosine kinase inhibitors .
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Material Chemistry
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Electrochemical Reduction
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Pharmaceutical Applications
- As mentioned earlier, stilbenes, the family of compounds to which 4-Chloromethylstilbene belongs, have a diverse spectrum of biological applications. These include anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti-herpes simplex virus, and tyrosine kinase inhibitors .
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Material Chemistry
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethylstilbene | |
CAS RN |
150253-59-1 | |
Record name | 4-Chloromethylstilbene, predominantly trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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